molecular formula C12H22O2S B14219054 S-tert-butyl (3S)-3-methyl-5-oxoheptanethioate CAS No. 828246-17-9

S-tert-butyl (3S)-3-methyl-5-oxoheptanethioate

Cat. No.: B14219054
CAS No.: 828246-17-9
M. Wt: 230.37 g/mol
InChI Key: UDEGMCWDFGEFLE-VIFPVBQESA-N
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Description

S-tert-butyl (3S)-3-methyl-5-oxoheptanethioate: is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable precursor with tert-butyl isothiouronium bromide in the presence of a palladium catalyst . This reaction proceeds under mild conditions and yields the desired thioester in high purity.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: S-tert-butyl (3S)-3-methyl-5-oxoheptanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioester group can yield the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

Chemistry: S-tert-butyl (3S)-3-methyl-5-oxoheptanethioate is used as a building block in organic synthesis. Its unique reactivity makes it valuable for the construction of complex molecular architectures.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its thioester group is particularly useful for investigating thiol-based enzymatic processes.

Medicine: Potential applications in medicine include the development of novel therapeutic agents. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of S-tert-butyl (3S)-3-methyl-5-oxoheptanethioate involves its interaction with molecular targets through its thioester group. This group can undergo nucleophilic attack by thiol-containing enzymes, leading to the formation of covalent adducts. These interactions can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, S-tert-butyl (3S)-3-methyl-5-oxoheptanethioate is unique due to its specific combination of functional groups

Properties

CAS No.

828246-17-9

Molecular Formula

C12H22O2S

Molecular Weight

230.37 g/mol

IUPAC Name

S-tert-butyl (3S)-3-methyl-5-oxoheptanethioate

InChI

InChI=1S/C12H22O2S/c1-6-10(13)7-9(2)8-11(14)15-12(3,4)5/h9H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

UDEGMCWDFGEFLE-VIFPVBQESA-N

Isomeric SMILES

CCC(=O)C[C@H](C)CC(=O)SC(C)(C)C

Canonical SMILES

CCC(=O)CC(C)CC(=O)SC(C)(C)C

Origin of Product

United States

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